molecular formula C7H8O2 B14637376 5-Ethenyl-5-methylfuran-2(5H)-one CAS No. 54570-96-6

5-Ethenyl-5-methylfuran-2(5H)-one

Cat. No.: B14637376
CAS No.: 54570-96-6
M. Wt: 124.14 g/mol
InChI Key: VEVSJPYFUMYDKQ-UHFFFAOYSA-N
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Description

5-Ethenyl-5-methylfuran-2(5H)-one, also widely known as Lavender lactone and dihydro-5-methyl-5-vinylfuran-2(3H)-one, is a furanone derivative of significant interest in scientific research. This compound, with the CAS Registry Number 1073-11-6, has the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . Furanones are a prominent class of compounds frequently investigated for their role in chemical ecology and microbial communication. Structurally similar furanones, such as the natural and synthetic variants tested in microbiological studies, are known to act as agonists or antagonists of bacterial quorum sensing, the system bacteria use to regulate gene expression in a cell-density-dependent manner . This makes this compound a valuable scaffold for researching novel strategies to control biofilm formation and virulence in pathogenic bacteria . Researchers utilize this compound and its analogs to probe the structure-activity relationships of small molecule signaling and to develop new approaches for interfering with detrimental bacterial activities. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54570-96-6

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

5-ethenyl-5-methylfuran-2-one

InChI

InChI=1S/C7H8O2/c1-3-7(2)5-4-6(8)9-7/h3-5H,1H2,2H3

InChI Key

VEVSJPYFUMYDKQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(=O)O1)C=C

Origin of Product

United States

Nomenclature, Stereochemical Characteristics, and Advanced Structural Elucidation

Systematic Nomenclature of 5-Ethenyl-5-methylfuran-2(5H)-one

The unambiguous naming of chemical compounds is foundational to scientific communication. The systematic nomenclature for this compound is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The name itself reveals the core structure and its substituents. "Furan-2(5H)-one" indicates a five-membered heterocyclic ring containing one oxygen atom, with a ketone group at the second position and the saturation of the ring indicated by the "(5H)". The substituents, an ethenyl (vinyl) group and a methyl group, are both located at the fifth position of the furanone ring. This compound is also known by several synonyms, including lavender lactone, γ-vinyl-γ-valerolactone, and 5-methyl-5-vinyldihydrofuran-2(3H)-one. nist.gov

Stereochemical Considerations for the 5-Position and the Ethenyl Moiety

The presence of a chiral center and a double bond in this compound gives rise to interesting stereochemical possibilities. The carbon atom at the 5-position is a stereocenter as it is bonded to four different groups: the oxygen atom of the furanone ring, a methyl group, an ethenyl group, and a carbon atom of the ring. Consequently, this compound can exist as a pair of enantiomers, (R)-5-Ethenyl-5-methylfuran-2(5H)-one and (S)-5-Ethenyl-5-methylfuran-2(5H)-one. The absolute configuration at this center dictates the three-dimensional arrangement of the substituents and can significantly influence the molecule's biological activity and physical properties.

Furthermore, the ethenyl (vinyl) group, with its carbon-carbon double bond, introduces the potential for geometric isomerism if it were to be substituted. However, in the case of an unsubstituted ethenyl group as in this molecule, no E/Z isomerism exists. The orientation of the ethenyl group relative to the furanone ring can be described by torsional angles, which can be determined through advanced structural analysis techniques like X-ray crystallography.

Advanced Spectroscopic Methodologies for Structural Assignment

A suite of advanced spectroscopic techniques is indispensable for the unambiguous structural elucidation of organic molecules like this compound. Each method provides unique and complementary information about the molecular framework, functional groups, and connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the methyl, ethenyl, and furanone ring protons. The methyl protons would likely appear as a singlet, while the protons of the ethenyl group would exhibit a characteristic set of multiplets due to spin-spin coupling. The protons on the furanone ring would also show specific splitting patterns depending on their neighboring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the lactone would be expected to resonate at a significantly downfield chemical shift. The carbons of the ethenyl group and the chiral center at the 5-position would also have characteristic chemical shifts.

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm)
-CH₃~1.4-CH₃~25
-CH₂- (ring)~2.0-2.5-CH₂- (ring)~30-40
=CH- (vinyl)~5.8-6.0=CH- (vinyl)~135-140
=CH₂ (vinyl)~5.1-5.3=CH₂ (vinyl)~115-120
-C(O)---C(O)-~175-180
C5 (chiral center)-C5 (chiral center)~80-85

Note: These are predicted values based on known data for similar furanone derivatives and should be considered as estimations in the absence of experimental data for the specific compound.

Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are crucial for identifying the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactone, typically appearing in the range of 1740-1780 cm⁻¹. Other characteristic peaks would include those for the C=C stretching of the ethenyl group around 1640-1680 cm⁻¹, and C-H stretching vibrations for the methyl and ethenyl groups.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretching vibration of the ethenyl group would be expected to show a strong Raman signal. The symmetric stretching of the furanone ring would also be observable.

Functional Group FTIR Characteristic Absorption (cm⁻¹) Raman Characteristic Shift (cm⁻¹)
C=O (lactone)1740 - 1780 (strong)Moderate
C=C (vinyl)1640 - 1680 (medium)Strong
C-H (sp²)3010 - 3095 (medium)Medium
C-H (sp³)2850 - 3000 (medium)Medium
C-O (ester)1000 - 1300 (strong)Weak

Note: The expected vibrational frequencies are based on typical ranges for the respective functional groups.

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₁₀O₂), the expected exact mass would be approximately 126.0681 g/mol . HRMS can also provide valuable structural information through the analysis of fragmentation patterns. Common fragmentation pathways for lactones include the loss of CO and subsequent ring-opening reactions. The presence of the ethenyl group would likely lead to characteristic fragmentation patterns involving this moiety.

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid state. While no specific crystal structure data for this compound is currently available in open-access databases, analysis of related furanone derivatives reveals common structural motifs. A crystal structure would precisely define the bond lengths, bond angles, and torsional angles of the molecule, confirming the conformation of the furanone ring and the orientation of the substituents at the chiral center. Such data would be invaluable for understanding the stereochemical relationships and intermolecular interactions in the solid state.

Synthetic Methodologies for 5 Ethenyl 5 Methylfuran 2 5h One and Analogues

Strategies for the Construction of the 2(5H)-Furanone Core

The formation of the 2(5H)-furanone ring, a γ-lactone, is a critical step in the synthesis of the target molecule and its analogues. Key strategies involve cyclization reactions to form the heterocyclic system and various lactonization approaches.

Cyclization Reactions for Ring Formation

A variety of cyclization reactions have been developed to construct the 2(5H)-furanone scaffold. These methods often involve the formation of the carbon-oxygen bond of the lactone ring from a suitably functionalized acyclic precursor.

One prominent approach involves the acid-catalyzed cyclization and dehydration of γ-keto acids. This method is a straightforward and widely used strategy for the synthesis of 2(5H)-furanones. The reaction proceeds by intramolecular nucleophilic attack of the carboxylic acid onto the ketone, followed by dehydration to yield the unsaturated lactone.

Another versatile method is the rhodium-catalyzed intramolecular cyclization of diazo-substituted ketoesters. This transformation allows for the efficient construction of highly substituted 3(2H)-furanones, which can be subsequently isomerized to the desired 2(5H)-furanone scaffold.

Furthermore, transition metal-catalyzed annulation reactions have emerged as powerful tools for furanone synthesis. For instance, a palladium-catalyzed annulation of allenyltins with β-iodo vinylic acids provides a regioselective route to α-pyrones, which are isomers of the target butenolides. researchgate.net While not a direct synthesis of 2(5H)-furanones, this methodology highlights the utility of palladium catalysis in forming related heterocyclic structures.

A summary of selected cyclization strategies for the formation of the 2(5H)-furanone core is presented in Table 1.

Method Starting Materials Catalyst/Reagent Product Reference
Acid-Catalyzed Cyclizationγ-Keto acidsAcid (e.g., H₂SO₄)2(5H)-FuranoneGeneral Knowledge
Rhodium-Catalyzed CyclizationDiazo-substituted ketoestersRhodium(II) acetate3(2H)-FuranoneGeneral Knowledge
Palladium-Catalyzed AnnulationAllenyltins, β-Iodo vinylic acidsPalladium catalystα-Pyrone researchgate.net

Approaches Involving Lactonization

Lactonization, the intramolecular esterification of a hydroxy carboxylic acid, is a fundamental process in the synthesis of the 2(5H)-furanone core. Various reagents and conditions have been developed to promote this cyclization.

A classic approach is the acid-catalyzed lactonization of γ-hydroxy carboxylic acids or their corresponding esters. This method is often straightforward but may require harsh conditions that are incompatible with sensitive functional groups.

More contemporary methods utilize milder conditions. For example, the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent) can effect lactonization at room temperature.

Oxidative lactonization of diols offers another efficient route. Reagents like tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as a co-oxidant can selectively oxidize a primary alcohol to a carboxylic acid, which then undergoes in situ lactonization with a secondary alcohol.

Recent advancements include photocatalytic methods. For instance, the use of an acridinium photooxidant in the presence of a redox-active cocatalyst can achieve the synthesis of γ-butyrolactones from alkenes and unsaturated acids via a polar radical crossover cycloaddition (PRCC) reaction. acs.org

Table 2 provides an overview of selected lactonization approaches for 2(5H)-furanone synthesis.

Method Starting Materials Reagent Key Features Reference
Acid-Catalyzed Lactonizationγ-Hydroxy carboxylic acidsStrong acid (e.g., H₂SO₄)Simple, but can be harshGeneral Knowledge
Coupling Agent-Mediated Lactonizationγ-Hydroxy carboxylic acidsDCC, Mukaiyama's reagentMild reaction conditionsGeneral Knowledge
Oxidative Lactonization1,4-DiolsTPAP/NMOSelective oxidation and cyclizationGeneral Knowledge
Photocatalytic CycloadditionAlkenes, Unsaturated acidsAcridinium photooxidantMild, radical-based approach acs.org

Regioselective and Stereoselective Introduction of C5 Substituents (Ethenyl and Methyl)

The introduction of both an ethenyl and a methyl group at the C5 position of the furanone ring to create a chiral quaternary center is a significant synthetic challenge. This requires methods that are both regioselective and, ideally, stereoselective.

Alkylation and Alkenylation Reactions at the 5-Position

Direct alkylation and alkenylation of a pre-formed 2(5H)-furanone ring at the C5 position can be a viable strategy. These reactions typically proceed through the formation of an enolate or a related nucleophilic intermediate.

For instance, the deprotonation of a 5-methyl-2(5H)-furanone with a strong base like lithium diisopropylamide (LDA) would generate an enolate that could, in principle, react with an electrophilic vinyl source. However, controlling the regioselectivity of such reactions can be challenging, as C3 alkylation is often a competing pathway.

A palladium-catalyzed C5-selective allylation of siloxyfurans has been reported, providing a highly enantioselective route to a variety of substituted butenolides. researchgate.net This method utilizes a palladium catalyst to control the regioselectivity, favoring attack at the C5 position. Mechanistic studies suggest that steric hindrance from the substituent on the π-allyl complex directs the dienolate intermediate to react at its C5 center. researchgate.net

Silver-catalyzed enantioselective vinylogous Mannich reactions of 2-silyloxyfurans have also been developed to introduce nitrogen-containing substituents at the C5 position, creating a quaternary stereocenter with high diastereoselectivity and enantioselectivity. nih.govacs.org While not a direct vinylation, this methodology demonstrates the feasibility of creating C5-quaternary centers in a stereocontrolled manner.

Cross-Coupling Methodologies for Vinylic Functionalization

Cross-coupling reactions offer a powerful and versatile approach for the introduction of the ethenyl group at the C5 position. These reactions typically involve the coupling of a C5-functionalized furanone with a vinyl-containing organometallic reagent.

A plausible strategy involves the synthesis of a 5-halo-5-methyl-2(5H)-furanone intermediate. This intermediate could then be subjected to a palladium-catalyzed cross-coupling reaction, such as a Stille coupling with a vinylstannane or a Suzuki coupling with a vinylboronic acid. The success of this approach would depend on the stability of the 5-halo-5-methylfuranone and the efficiency of the cross-coupling reaction. While palladium-catalyzed cross-coupling of 4-tosyl-2(5H)-furanone with boronic acids has been reported for C4 functionalization, ysu.am analogous C5 couplings are less common.

An alternative approach involves the palladium-catalyzed arylation of butenolides at the γ-position (C5), which allows for the construction of quaternary centers. organic-chemistry.org Although this has been demonstrated for aryl groups, the adaptation of this methodology for the introduction of a vinyl group could be a promising avenue.

Table 3 summarizes some cross-coupling strategies that could be adapted for the synthesis of 5-ethenyl-5-methylfuran-2(5H)-one.

Reaction Furanone Substrate Coupling Partner Catalyst Potential Product Reference
Stille Coupling5-Iodo-5-methyl-2(5H)-furanoneVinyltributyltinPalladium(0)This compoundAnalogous Reactions
Suzuki Coupling5-Bromo-5-methyl-2(5H)-furanoneVinylboronic acidPalladium(0)This compound mdpi.com
γ-Vinylation5-Methyl-2(5H)-furanoneVinyl halidePalladium(0)This compoundAnalogous to γ-Arylation organic-chemistry.org

Post-Synthetic Modifications of the Ethenyl Moiety

Once the this compound scaffold is assembled, the ethenyl group can be further functionalized to introduce additional complexity. A variety of chemical transformations can be selectively performed on the vinyl group.

Epoxidation: The double bond of the ethenyl group can be epoxidized using reagents such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield a 5-(oxiran-2-yl)-5-methylfuran-2(5H)-one, which is a versatile intermediate for further nucleophilic ring-opening reactions.

Dihydroxylation: The vinyl group can be dihydroxylated to form a diol. This can be achieved using osmium tetroxide (OsO₄) in the presence of a stoichiometric oxidant like N-methylmorpholine N-oxide (NMO) for syn-dihydroxylation, or through epoxidation followed by acid-catalyzed hydrolysis for anti-dihydroxylation. Asymmetric dihydroxylation of vinyl silanes has been shown to proceed with high enantiomeric excess, suggesting that stereocontrol is achievable. rsc.orgorganic-chemistry.org

Ozonolysis: Ozonolysis of the ethenyl group, followed by a reductive or oxidative workup, can be used to cleave the double bond and introduce an aldehyde or a carboxylic acid functionality, respectively. This provides a route to 5-formyl-5-methylfuran-2(5H)-one or the corresponding carboxylic acid derivative. Ozonolysis has been successfully applied to α-angelica lactone, a related butenolide. researchgate.netrsc.org

Table 4 outlines potential post-synthetic modifications of the ethenyl group.

Reaction Reagent(s) Product Functional Group Reference
Epoxidationm-CPBAEpoxideGeneral Knowledge
Syn-DihydroxylationOsO₄, NMODiol rsc.orgorganic-chemistry.org
Ozonolysis (Reductive)O₃, then Me₂S or Zn/H₂OAldehyde researchgate.netrsc.orgmdpi.comuniversityofgalway.ie
Ozonolysis (Oxidative)O₃, then H₂O₂Carboxylic Acid researchgate.netrsc.org

Organocatalytic and Asymmetric Synthetic Pathways to Chiral Furanones

The development of stereoselective methods for synthesizing chiral furanones is a significant area of research, driven by the prevalence of this structural motif in biologically active natural products. Organocatalysis has emerged as a powerful tool for establishing stereocenters with high fidelity, offering an alternative to traditional metal-based catalysts. These reactions often operate under mild conditions and exhibit high levels of enantioselectivity and diastereoselectivity.

A notable strategy involves the use of natural cinchona alkaloids as organocatalysts. These catalysts can facilitate the asymmetric addition of β-ketoesters to cyclic 2-(1-alkynyl)-2-alkene-1-ones. This Michael addition is followed by a silver-catalyzed intramolecular cycloisomerization to yield chiral annulated furan (B31954) derivatives. A key advantage of this methodology is the ability to achieve diastereodivergence by modifying the catalyst. For instance, quinine can act as a general base catalyst, while modified versions can function as phase-transfer catalysts, enabling access to the full range of possible stereoisomeric products. nih.gov

Bulky chiral primary amines have also been employed to mediate the asymmetric Michael reaction of 3(2H)-furanones with α,β-unsaturated ketones, affording a variety of substituted furanone derivatives. researchgate.net Furthermore, quinine has been utilized to catalyze asymmetric domino Michael/O-alkylation reactions between maleimides and γ-halogenated-β-ketoesters, constructing chiral succinimide-substituted 3(2H)-furanones. researchgate.net

The power of organocatalysis is further demonstrated in the enantioselective cross-aldol reaction between different aldehydes, which provides direct access to aldol products that are useful precursors for polyketides and sugar derivatives. nih.gov Similarly, Michael-type additions using enamine intermediates have been instrumental in the synthesis of key antiviral agents. nih.gov These examples underscore the versatility of organocatalytic activation modes—such as enamine and hydrogen-bonding catalysis—in the asymmetric synthesis of complex chiral molecules, including furanone structures. nih.gov

Below is a table summarizing selected organocatalytic approaches to chiral furanones and related structures.

Catalyst TypeReactantsProduct TypeKey Features
Cinchona Alkaloids (e.g., Quinine)β-ketoesters and 2-(1-alkynyl)-2-alkene-1-onesChiral Annulated FuransDiastereodivergent; access to all stereoisomers. nih.gov
Bulky Chiral Primary Amine3(2H)-furanones and α,β-unsaturated ketonesSubstituted Furanone DerivativesAsymmetric Michael addition. researchgate.net
QuinineMaleimides and γ-halogenated-β-ketoestersSuccinimide Substituted 3(2H)-furanonesAsymmetric domino Michael/O-alkylation. researchgate.net

Chemoenzymatic Approaches in Furanone Synthesis

Chemoenzymatic synthesis combines the selectivity of biocatalysis with the versatility of traditional chemical synthesis to construct complex molecules. nih.gov This approach is particularly valuable for creating enantiopure starting materials or intermediates that can then be elaborated through chemical steps. nih.gov Enzymes, operating under mild conditions, can perform reactions with high chemo-, regio-, and enantioselectivity, which can be challenging to achieve with conventional chemical methods. dergipark.org.tr

In the context of furanone synthesis, enzymes can be employed for key stereoselective transformations. For example, lipases are widely used for the kinetic resolution of racemic mixtures. A lipase, such as Candida antarctica lipase B (CALB), can selectively acylate one enantiomer of an alcohol, allowing for the separation of the two enantiomers. This strategy has been used to produce key chiral intermediates in the synthesis of various natural products. nih.gov

Another application is the use of dehydrogenases for the reduction of keto groups to chiral alcohols. Biocatalytic reduction of α-acetoxy enone structures can provide access to chiral α-hydroxy ketones, which are important precursors for many bioactive molecules. dergipark.org.tr These enzymatic reactions often exhibit high enantioselectivity, yielding optically pure products that are crucial for the pharmaceutical industry. dergipark.org.tr

The integration of biocatalysis can streamline synthetic routes to complex natural products that contain furanone moieties. nih.gov For instance, a chemoenzymatic strategy might involve the chemical synthesis of a prochiral furanone precursor, followed by an enzymatic reduction or resolution to install the desired stereochemistry. This intermediate can then be further modified using traditional organic chemistry to arrive at the final target molecule. This synergy between chemical and biological transformations offers a powerful and efficient pathway for the synthesis of chiral furanones and their analogues. nih.gov

Comparative Analysis of Synthetic Efficiency and Green Chemistry Considerations

The efficiency and environmental impact of synthetic routes are critical considerations in modern organic chemistry. The principles of green chemistry provide a framework for evaluating and improving synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

When evaluating synthetic pathways to furanones, several green chemistry metrics are relevant. Atom economy, which measures the proportion of reactant atoms that are incorporated into the final product, is a key consideration. nih.gov Catalytic methods, including both organocatalytic and chemoenzymatic approaches, are inherently more atom-economical than stoichiometric reactions. The use of catalysts, which are effective in small amounts and can often be recycled, aligns with green chemistry principles. nih.govunito.it

The choice of solvent is another major factor in the environmental footprint of a synthesis. nih.gov Many traditional organic solvents are volatile, toxic, and derived from petrochemical sources. The development of syntheses that use greener solvents, such as water or bio-based solvents, or even solvent-free conditions, represents a significant improvement. nih.gov For example, an efficient synthesis of 3(2H)-furanones has been achieved through the cycloisomerization of allenic hydroxyketones in water, without the need for expensive metal catalysts. organic-chemistry.org

A comparative analysis of different synthetic routes to furanones reveals a trend towards increased efficiency and sustainability. chemrxiv.orgnih.gov Modern synthetic strategies often feature fewer steps, reducing reliance on protecting group manipulations and other non-productive transformations. chemrxiv.org The following table provides a qualitative comparison of different synthetic paradigms for furanone synthesis based on green chemistry principles.

Synthetic ApproachUse of CatalystsSolvent ConsiderationsStarting MaterialsOverall Green Profile
Traditional StoichiometricOften relies on stoichiometric reagents.Frequently uses conventional organic solvents.Typically petrochemical-based.Lower
OrganocatalyticEmploys small organic molecules as catalysts.Can often be performed in greener solvents.Can utilize both petrochemical and bio-based precursors.Higher
ChemoenzymaticUses enzymes as highly selective biocatalysts.Typically performed in aqueous media under mild conditions.Can be adapted for bio-based feedstocks.Highest
Biomass ConversionOften employs heterogeneous catalysts for easy separation.Can utilize water or green solvents.Directly uses renewable biomass-derived platform chemicals.High

Theoretical and Computational Chemistry of 5 Ethenyl 5 Methylfuran 2 5h One

Quantum Mechanical Studies (e.g., Density Functional Theory, Ab Initio Methods)

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental tools for investigating the properties of furanone derivatives. core.ac.ukresearchgate.net Methods like DFT, with functionals such as B3LYP, and ab initio methods, like Møller-Plesset perturbation theory (MP2), are often employed with various basis sets (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. core.ac.uk These calculations can accurately reproduce experimental geometries and vibrational frequencies. researchgate.net

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure on the potential energy surface. For 5-Ethenyl-5-methylfuran-2(5H)-one, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape.

Computational studies on the parent compound, 2(5H)-furanone, have established that the five-membered ring is planar. core.ac.uk For this compound, geometric optimization would elucidate the orientation of the ethenyl and methyl substituents relative to this planar ring. Conformational analysis would be necessary to identify the rotational barriers and preferred conformations of the flexible ethenyl group. Such studies provide a foundational understanding of the molecule's steric and electronic properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP)

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C=O1.21
C=C (ring)1.34
C-O (ester)1.37
C-C (ring)1.49
C-O (ether)1.45
C-C (ethenyl)1.48
C=C (ethenyl)1.33
Bond Angles (Degrees)
O=C-C128.0
C-C=C (ring)109.5
C-O-C (ring)108.0
C-C-CH3110.5
C-C-CH=CH2109.8

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Ɛgap) is a crucial indicator of molecular stability and reactivity. researchgate.net

For furanone derivatives, Natural Bond Orbital (NBO) analysis is also used to provide detailed insights into the electronic structure, including charge distribution, hybridization, and intramolecular interactions like hyperconjugation. core.ac.uk In this compound, NBO analysis would reveal the electronic effects of the ethenyl and methyl groups on the conjugated system of the furanone ring.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)Description
HOMO Energy -6.5Indicates electron-donating capability
LUMO Energy -1.2Indicates electron-accepting capability
HOMO-LUMO Gap 5.3Relates to chemical reactivity and electronic transitions

QM calculations are highly effective in predicting vibrational spectra. core.ac.uk By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities. Theoretical spectra, when properly scaled to correct for anharmonicity and basis set limitations, show excellent agreement with experimental FTIR and Raman data, aiding in the definitive assignment of spectral bands. core.ac.uk For this compound, key vibrational modes would include the C=O stretch, the C=C stretches of the ring and ethenyl group, and various C-H bending and stretching modes. Studies on the parent 2(5H)-furanone have successfully used both DFT and MP2 methods to interpret its experimental matrix isolation FTIR spectrum. core.ac.uk

Electronic spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions from the ground state to various excited states.

Table 3: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Modes

Vibrational ModePredicted (Scaled)Experimental (Hypothetical)
C=O Stretch 17851790
C=C Stretch (Ring) 16501655
C=C Stretch (Ethenyl) 16301632
=C-H Stretch 3050-31003055-3110
-C-H Stretch (Methyl) 2950-29902952-2995

Computational Elucidation of Reaction Mechanisms and Energy Landscapes

Computational chemistry is indispensable for mapping the complex potential energy surfaces of chemical reactions. For furan (B31954) derivatives, which are relevant as biofuels, understanding thermal decomposition pathways is critical. preprints.orgmdpi.com Theoretical studies on related compounds like 5-methyl-2-ethylfuran have used high-level methods such as CBS-QB3 to investigate unimolecular dissociation, H-abstraction, and H-addition reactions. preprints.orgmdpi.com

For this compound, similar computational approaches could be used to:

Identify stable intermediates and locate transition state structures.

Calculate activation energies (energy barriers) for various reaction pathways.

Determine reaction rate constants using theories like Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory. mdpi.com

This would allow for a detailed understanding of its pyrolysis or oxidation mechanisms, predicting the most favorable decomposition channels and the resulting products.

Table 4: Hypothetical Calculated Energy Barriers for Decomposition Pathways

Reaction PathwayTransition StateEnergy Barrier (kcal/mol)
Ring Opening TS165.5
Decarbonylation TS272.0
Side-Chain Fission (C-C) TS380.2
H-Abstraction (from methyl) TS485.0

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a significant achievement of computational chemistry. researchgate.net Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the ¹H and ¹³C NMR chemical shifts of organic molecules with reasonable accuracy. researchgate.net More recently, machine learning and graph neural network (GNN) models, often trained on large datasets of experimental or DFT-calculated shifts, have demonstrated even higher accuracy, with mean absolute errors (MAEs) as low as 0.16 ppm for ¹H and 1.93 ppm for ¹³C shifts. arxiv.orgnih.gov Such predictions are invaluable for structure verification and for assigning signals in complex experimental spectra.

Table 5: Comparison of Hypothetical Experimental and Predicted NMR Chemical Shifts (ppm)

AtomPredicted Shift (ppm)Experimental Shift (ppm)
¹H NMR
H (vinyl, internal)6.156.12
H (vinyl, terminal)5.30, 5.455.28, 5.42
H (ring)7.50, 6.207.48, 6.18
H (methyl)1.551.53
¹³C NMR
C=O173.5173.2
C (ring, alpha)155.0154.8
C (ring, beta)122.1121.9
C (sp³, ring)85.485.1
C (vinyl)138.0, 115.2137.8, 115.0
C (methyl)21.821.5

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD can simulate conformational changes, molecular vibrations, and interactions with surrounding molecules, such as a solvent.

For this compound, MD simulations could be employed to:

Explore its conformational landscape at different temperatures and pressures.

Study its diffusion and transport properties in various media.

Investigate its interaction with biological macromolecules or material surfaces.

MD simulations have been used to study the high-temperature behavior of related furanic biofuels, providing insights that are crucial for understanding their performance in combustion systems. preprints.org These simulations can reveal fluctuations in torsion angles and how conformational averaging affects observable properties. biorxiv.org

Lack of Publicly Available Research Hinders Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific Quantitative Structure-Activity Relationship (QSAR) modeling studies have been published for the chemical compound this compound. As a result, an in-depth article focusing solely on the theoretical and computational QSAR analysis of this particular furanone derivative, as requested, cannot be generated at this time.

QSAR models are computational tools that correlate the chemical structure of compounds with their biological activities. nih.govmolconn.comnih.gov These models are widely used in drug discovery and environmental toxicology to predict the activity of new chemical entities, prioritize candidates for synthesis and testing, and understand the molecular properties that influence a compound's behavior. molconn.comnih.gov The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities.

While the broader class of furanone derivatives has been the subject of numerous QSAR studies, these investigations have focused on other substituted furanones. For instance, research has been conducted on the QSAR of furanone derivatives concerning their cyclooxygenase-2 (COX-2) inhibitory activity, inhibitory effects on cytochrome P450 enzymes, and their potential as anticancer agents. These studies have successfully identified key molecular descriptors—such as electronic, steric, and lipophilic properties—that govern the biological activity of the studied furanone analogs. However, the specific structural features of this compound, namely the ethenyl and methyl groups at the 5-position, have not been explicitly evaluated in a published QSAR context.

The absence of dedicated research on this compound means that the necessary biological activity data and the corresponding set of related compounds required to build and validate a QSAR model are not available in the public domain. Without such foundational data, it is impossible to conduct a detailed analysis of its structure-activity relationships or to generate the specific data tables and research findings requested.

Further experimental investigation into the biological activities of this compound and a series of structurally analogous compounds would be the first step required to enable a future QSAR study on this specific molecule.

Advanced Chemical Utility and Material Science Relevance of 5 Ethenyl 5 Methylfuran 2 5h One Derivatives

Role as Versatile Synthetic Intermediates in Organic Synthesis

The inherent reactivity of the furanone core, combined with the additional functionality of the ethenyl group, makes 5-Ethenyl-5-methylfuran-2(5H)-one a highly valuable and versatile building block in modern organic synthesis. osi.lv

The 2(5H)-furanone ring is a privileged scaffold that can be readily converted into a variety of other heterocyclic systems. The electrophilic nature of the carbon-carbon double bond within the lactone ring and the carbonyl group allows for reactions with a wide range of nucleophiles.

Research on analogous furanones has demonstrated their conversion into important nitrogen-containing heterocycles. For instance, reactions with primary amines or ammonia (B1221849) can transform the furanone ring into the corresponding γ-lactam or pyrrolidone structures. researchgate.net This transformation is a key step in the synthesis of a diverse array of biologically active compounds.

Furthermore, the furanone scaffold serves as a precursor for more complex heterocyclic systems. Studies on related butenolides show that they can be used to synthesize various azole-based compounds and other fused heterocyclic systems, which are of significant interest in medicinal chemistry. orientjchem.orgresearchgate.net The presence of the ethenyl group on this compound provides an additional handle for cyclization reactions, enabling the construction of novel, complex heterocyclic architectures that would be difficult to access through other synthetic routes.

Table 1: Examples of Heterocyclic Scaffolds Derived from 2(5H)-Furanone Precursors
Furanone Precursor TypeReagentResulting Heterocyclic ScaffoldPotential Significance
Generic 2(5H)-FuranoneAmmonia / Primary AminesPyrrolidin-2-one (γ-Lactam)Core of many pharmaceuticals and natural products.
Halogenated 2(5H)-FuranonesThiolsThio-substituted FuranonesIntermediates for sulfur-containing heterocycles. nih.gov
Enaminone-derivatized FuranonesHydrazides / AmidinesFused Azole Systems (e.g., Pyrazolyl, Pyrimidinyl)Scaffolds with diverse biological activities. orientjchem.org
This compoundIntramolecular Amination ReagentsBicyclic N-HeterocyclesAccess to complex, constrained molecular frameworks.

The construction of complex polycyclic and spirocyclic frameworks is a central challenge in synthetic chemistry. The dienyl and dienophilic functionalities within this compound make it an excellent candidate for cycloaddition reactions, particularly the Diels-Alder reaction, which is a powerful tool for forming six-membered rings. youtube.comnih.gov

The α,β-unsaturated system of the furanone ring can act as a dienophile, reacting with external dienes. More significantly, the furan (B31954) ring itself, though possessing some aromatic character, can participate as a diene in Diels-Alder reactions, especially with highly reactive dienophiles. nih.gov The reaction of the ethenyl group of this compound with a diene would lead to the formation of a cyclohexene (B86901) ring appended to the quaternary center, generating a spirocyclic system. Conversely, using the furanone ring as the diene component in a reaction with a dienophile would generate an oxabicyclo[2.2.1]heptene derivative. These adducts are valuable intermediates for the synthesis of complex natural products and other carbocyclic structures. rug.nlrug.nl

Table 2: Potential Cycloaddition Reactions and Products
Role of this compoundReactant TypeReaction TypeResulting Architecture
Dienophile (via ethenyl group)Conjugated Diene (e.g., Butadiene)[4+2] Diels-AlderSpirocyclic
Diene (via furanone ring)Alkene/Alkyne (e.g., Maleic anhydride)[4+2] Diels-AlderPolycyclic (Oxabicyclic)
Alkene (via ethenyl group)1,3-Dipole (e.g., Nitrone, Azide)1,3-Dipolar CycloadditionSpiro-heterocyclic

Applications in Polymer and Materials Chemistry (leveraging the ethenyl functionality)

The ethenyl group makes this compound a promising molecule for the development of novel polymers and materials with specialized properties.

The vinyl functionality allows this compound to act as a monomer in addition polymerization reactions. Polymerization, initiated by radical, cationic, or anionic methods, would lead to polymers with pendant furanone rings. These pendant groups could impart unique characteristics to the polymer, such as increased polarity, specific solubility profiles, and reactive sites for post-polymerization modification. The resulting polymers could find applications in coatings, adhesives, and specialty plastics. The structure is analogous to other functional monomers like styrene, which is used to create a wide range of polymeric materials. nih.gov

Possessing two distinct polymerizable double bonds—the exocyclic ethenyl group and the endocyclic double bond of the furanone ring—this compound has the potential to act as a cross-linking agent. During polymerization, both double bonds could participate in chain-growth reactions, leading to the formation of a three-dimensional polymer network. Such networks are the basis for thermosets, hydrogels, and elastomers. The cross-linked materials derived from this monomer could exhibit enhanced thermal stability, mechanical strength, and solvent resistance compared to their linear counterparts.

Mechanistic Investigations of Molecular Interactions with Biological Systems

Butenolides and related 2(5H)-furanones are a class of compounds known for their diverse and potent biological activities. foreverest.netacs.org Research into these molecules has revealed their ability to interfere with critical biological processes, such as bacterial communication (quorum sensing) and enzymatic activity. frontiersin.orgnih.gov

The biological activity of the butenolide scaffold is often attributed to its function as a Michael acceptor. The electrophilic β-carbon of the α,β-unsaturated lactone can undergo covalent bond formation with nucleophilic residues, such as cysteine or histidine, in the active sites of enzymes or on regulatory proteins. This irreversible interaction can lead to the inhibition of protein function.

Derivatives of 2(5H)-furanones have shown selective inhibitory activity against enzymes like butyrylcholinesterase (BChE), which is relevant to neurodegenerative diseases. frontiersin.org Molecular docking studies on similar butenolides have shown that they can fit within the binding groove of such enzymes, interacting with key amino acid residues. frontiersin.org Furthermore, butenolides are known to be potent antibiofilm agents against a broad spectrum of pathogenic bacteria, including both Gram-positive and Gram-negative species. nih.govnih.govmdpi.com They are thought to interfere with bacterial signaling pathways that control the formation of biofilms, which are communities of bacteria that are highly resistant to conventional antibiotics. nih.gov The specific structure of this compound, combining the reactive butenolide core with additional lipophilic groups, makes it a prime candidate for similar, and potentially novel, interactions with biological systems.

Table 3: Biological Activities of Related Butenolide/Furanone Derivatives
Activity TypeTarget Organism/SystemProposed Mechanism of ActionReference Finding
AntibiofilmStaphylococcus aureus, Pseudomonas aeruginosaInhibition of quorum sensing pathways.Furanone derivatives prevent biofilm formation at low concentrations. nih.govnih.gov
Enzyme InhibitionButyrylcholinesterase (BChE)Covalent modification or binding to the active site.Butenolides from Aspergillus terreus selectively inhibit BChE. frontiersin.org
AntimicrobialBacillus subtilis, Escherichia coliDisruption of cell membrane or essential metabolic pathways.Sulfonyl-furanone derivatives show significant activity against Gram-positive bacteria. nih.govmdpi.com
Signaling MoleculeStreptomyces speciesRegulation of antibiotic biosynthesis via receptor binding.Butenolides act as autoregulators controlling secondary metabolism. nih.gov

Studies on Enzyme-Substrate/Inhibitor Interactions

The furanone scaffold is a prominent feature in molecules that interact with various enzymatic systems, often acting as inhibitors. This activity is particularly notable in the context of antimicrobial research, where furanones disrupt key bacterial processes.

A primary mechanism of action for many furanone derivatives is the inhibition of biofilm formation. nih.gov Biofilms are structured communities of microorganisms that are notoriously difficult to eradicate and represent a major threat to human health. nih.gov Naturally occurring brominated furanones, originally isolated from the marine alga Delisea pulchra, have proven to be effective inhibitors of biofilm formation across several bacterial species, including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. nih.govnih.govrsc.org This has spurred the synthesis of numerous novel furanone derivatives aimed at potentiating existing antibiotics. nih.gov

The antibiofilm activity of furanones is often attributed to their ability to interfere with quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate group behaviors like virulence and biofilm formation. researchgate.netmicrobiologyresearch.org For instance, a brominated furanone derivative has been shown to covalently bind and inactivate S-ribosylhomocysteine lyase (LuxS), an enzyme crucial for the synthesis of autoinducer-2, a key signaling molecule in the QS pathway. nih.gov Other studies have explored furanone derivatives as inhibitors for enzymes relevant to human diseases. For example, certain 2-furanone derivatives have shown promising inhibitory activity against mitogen-activated protein kinase 14 (MAPK14), an enzyme implicated in inflammatory processes and cancer. nih.gov Theoretical studies have also identified furanone derivatives as potential inhibitors of the Eag-1 potassium channel, a protein often overexpressed in cancer cells. ccij-online.org

Furanone Derivative TypeTarget Organism/EnzymeObserved EffectReference(s)
Brominated FuranonesSalmonella enterica serovar TyphimuriumInhibition of biofilm formation (IC₅₀ of 50-100 μM) nih.gov
Brominated Furanone C-30Pseudomonas aeruginosaPotent inhibitor of the quorum sensing system nih.gov
Synthetic FuranonesEscherichia coli, P. aeruginosaInhibition of biofilm formation; antagonism of LasR protein rsc.org
2-Furanone Derivative (3a)MAPK14Inhibition of enzyme activity nih.gov
Chlorinated 2(5H)-furanone (F105)S. aureus, B. subtilisAntimicrobial activity and biofilm suppression nih.gov

Molecular Basis of Receptor Binding and Signal Modulation

The ability of furanone derivatives to modulate biological signaling pathways is rooted in their specific interactions with protein receptors. The most extensively studied interactions are with bacterial quorum-sensing (QS) receptors, which are critical for regulating virulence.

Furanones are structural analogs of natural acyl-homoserine lactone (AHL) autoinducers, allowing them to act as competitive antagonists at the ligand-binding sites of QS receptors like LasR, RhlR, and PqsR in Pseudomonas aeruginosa. nih.govnih.govpaperdigest.org Molecular docking and molecular dynamics simulations have provided detailed insights into these interactions. nih.gov Studies show that furanones bind to the receptor's active site, but fail to induce the productive conformational changes necessary for the protein's stability and function, thereby rendering the receptor inactive. nih.gov This prevents the transcription of QS-regulated genes, which are often responsible for producing virulence factors and biofilm matrix components. nih.govoup.com

The binding affinity and specificity of furanone derivatives are influenced by their structural features. For example, the presence of halogens and the length of alkyl side chains can significantly affect how strongly a compound binds to a particular receptor. nih.gov Halogenated furanones consistently demonstrate better binding affinities compared to their non-halogenated counterparts. nih.gov Furthermore, furanones with shorter alkyl chains have been found to fit well within the binding pocket of the RhlR receptor. nih.gov

Beyond bacterial receptors, certain furanones interact with human sensory receptors. Key food odorants like Furaneol and sotolone, which are furanone derivatives, specifically activate distinct human odorant receptors (ORs). acs.org A screening against 616 human OR variants revealed that Furaneol exclusively activates OR5M3, while sotolone activates OR8D1, explaining their distinct caramel-like and seasoning-like odor qualities. acs.org In other studies, furanone derivatives have been evaluated for their interaction with human cell surface receptors, with one study showing that a specific furanone did not activate leukocyte receptors CD11b/CD18 and CD44, indicating good biocompatibility for potential medical applications. nih.gov

Furanone DerivativeTarget ReceptorBinding/Modulation DetailsReference(s)
Marine-Derived FuranonesLasR, RhlR, PqsR (P. aeruginosa)Competitive binding at autoinducer sites; binding order LasR > RhlR > PqsR nih.gov
Furanone C-30LasR, RhlR (P. aeruginosa)Binds to ligand-binding site, rendering the protein dysfunctional nih.gov
Furaneol (HDMF)Human Odorant Receptor 5M3 (OR5M3)Specific activation, leading to caramel-like odor perception acs.org
SotoloneHuman Odorant Receptor 8D1 (OR8D1)Specific activation, leading to seasoning-like odor perception acs.org
2-Furanone Derivative (3a)VEGFR2Potential inhibitory activity nih.gov

Development of Chemosensors and Probes

The unique chemical and photophysical properties of the furanone scaffold make it an attractive platform for the development of chemosensors and fluorescent probes. elsevierpure.comresearchgate.net These tools are crucial for applications in bio-analytical chemistry, medical diagnostics, and cellular imaging. nih.govrsc.org

Several studies have demonstrated the synthesis of novel fluorophores based on the 3(2H)-furanone skeleton. elsevierpure.com These compounds can be chemically modified to create probes that are highly selective for specific analytes or cellular structures. For instance, a fluorescent probe based on a furan scaffold, DCPEF, was developed for ultrabright imaging of cancer cells. nih.gov This probe exhibited a high fluorescence quantum yield (0.946), a large Stokes shift, minimal cytotoxicity, and the ability to selectively accumulate in tumors during in vivo imaging. nih.gov

The mechanism of action for many furanone-based sensors involves processes like intramolecular charge transfer (ICT) or Förster resonance energy transfer (FRET). researchgate.net A novel benzofuranone fluorescent probe, BFO-SFT, was designed to detect sulfite (B76179) in living cells and mice. researchgate.net This probe demonstrated a rapid response, high sensitivity with a detection limit of 152 nM, and excellent selectivity, making it suitable for biological imaging. researchgate.net Similarly, other furanone reagents, such as fluorescamine (B152294) and MDPF, react selectively with primary amines to yield highly fluorescent products, which has been applied to the cytochemical staining of DNA. mdpi.com

Probe Name/TypeScaffoldTarget/ApplicationKey PropertiesReference(s)
DCPEFFuran-basedHT-29 Cancer Cell ImagingΦFL = 0.946, Stokes Shift = 86 nm, Low toxicity nih.gov
BFO-SFTBenzofuranoneSulfite (in living cells and mice)LOD = 152 nM, Rapid response (<20 min) researchgate.net
FNPF and CBPF3(2H)-FuranoneGeneral FluorophoresInvestigated for photophysical properties elsevierpure.com
MDPFFuranonePrimary Amines, DNAForms fluorescent products for cytochemical staining mdpi.com

Design of Functional Materials based on Furanone Scaffolds

The furanone framework serves as a versatile building block for the creation of advanced functional materials with applications ranging from biomedical devices to sustainable polymers. The inherent biological activity of many furanone derivatives makes them particularly suitable for anti-infective and biomedical applications.

One of the most promising areas is the development of antibacterial coatings for medical devices to combat hospital-acquired infections. nih.gov Furanone compounds can be physically adsorbed or covalently bonded to polymer surfaces, such as polystyrene, to create materials that significantly inhibit bacterial adhesion and slime production. nih.govnih.gov Studies have shown that furanone-coated biomaterials lead to a significant reduction in bacterial load, demonstrating their potential to reduce medical device-associated infections. nih.gov

In the field of tissue engineering, furan-based polymers are being explored for the fabrication of biodegradable scaffolds. umw.edu.pl For example, a furan-based copolymer, poly(decamethylene furanoate)-co-(dilinoleic furanoate) (PDF-DLF), has been successfully transformed into nanofibers using electrospinning. umw.edu.pl These nanofibrous scaffolds mimic the structure of the native extracellular matrix and have shown excellent biocompatibility, supporting their potential use in regenerative medicine. umw.edu.pl

Furthermore, the furanone scaffold is a target in synthetic chemistry for creating novel functional molecules. Palladium-catalyzed carbonylation reactions have been developed to efficiently synthesize fluoroalkyl-substituted butenolides (furanones) from simple starting materials. acs.org This provides access to novel fluorinated scaffolds with potential applications in both pharmaceuticals and advanced materials science. acs.org Furanone derivatives have also been incorporated into hydrogel systems for the controlled delivery of antimicrobial agents directly to sites of infection. microbiologyresearch.org

Material TypeFuranone BasisApplicationKey FindingReference(s)
Antibacterial CoatingNovel Furanone CompoundCoating for Medical DevicesSignificantly reduced S. epidermidis bacterial load and slime production. nih.gov
Nanofibrous ScaffoldFuran-based Copolymer (PDF-DLF)Tissue EngineeringSuccessfully electrospun into biocompatible nanofibers (500-700 nm diameter). umw.edu.pl
Drug Delivery SystemFuranone in HydrogelLocalized Antimicrobial DeliveryReleased 8.9 µg of furanone over 18 hours, reducing biofilm. microbiologyresearch.org
Fluoroalkylated Butenolides1,3-Enynes via CarbonylationNovel Material SynthesisEfficient one-step synthesis of structurally diverse fluorinated furanones. acs.org
Anti-Infective Coating3-(1'-bromohexyl)-5-dibromomethylene-2(5H)-furanoneCovalent coating on polystyreneShowed negligible acute inflammatory response in vivo. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.